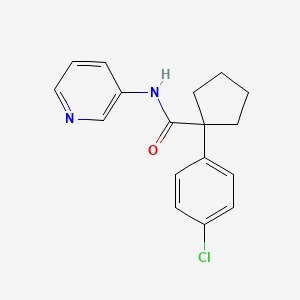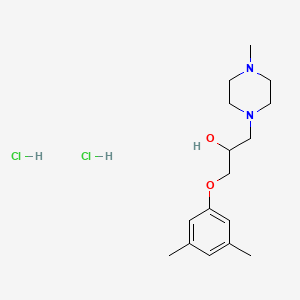
1-(4-chlorophenyl)-N-3-pyridinylcyclopentanecarboxamide
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-3-pyridinylcyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a cyclopentane derivative that belongs to the class of pyridinecarboxamides and is used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-N-3-pyridinylcyclopentanecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate. This compound has also been reported to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, this compound has been reported to decrease the levels of oxidative stress markers and increase the levels of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-N-3-pyridinylcyclopentanecarboxamide has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, there are some limitations to the use of this compound in lab experiments. For example, this compound is relatively insoluble in water, which can limit its use in certain experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-chlorophenyl)-N-3-pyridinylcyclopentanecarboxamide in scientific research. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another potential application is in the treatment of chronic pain. This compound has been shown to have analgesic effects and may be useful in the development of new pain medications. Finally, this compound may also have potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-3-pyridinylcyclopentanecarboxamide has been extensively used in scientific research for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-pyridin-3-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-14-7-5-13(6-8-14)17(9-1-2-10-17)16(21)20-15-4-3-11-19-12-15/h3-8,11-12H,1-2,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBQRUPJMGVGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4701046.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4701063.png)
methanone](/img/structure/B4701074.png)
![N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea](/img/structure/B4701080.png)

![N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B4701093.png)
![1-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4701099.png)
![(3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine](/img/structure/B4701105.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4701112.png)

![{2-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4701129.png)

![N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4701139.png)